

Magnesium Chromate (): A Technical Whitepaper on Theoretical vs. Experimental Density

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Compound of Interest

Compound Name:	Magnesium chromate
CAS No.:	13423-61-5
Cat. No.:	B078006

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Executive Summary

In materials science, crystallography, and corrosion inhibition research, the density of a compound is a fundamental metric that dictates its physical behavior, packing efficiency, and structural integrity. For **magnesium chromate** (

), a highly soluble compound known for its complex hydration states, significant discrepancies exist between calculated theoretical densities and reported experimental values.

This whitepaper provides an authoritative analysis of the crystallographic foundations of , investigates the causality behind density deviations, and establishes self-validating experimental protocols for accurate density determination.

Crystallographic Foundations & Theoretical Density

Theoretical density (

) represents the absolute maximum density of a material, assuming a perfect, defect-free crystal lattice. It is derived mathematically from X-ray Diffraction (XRD) data using the formula:

Where:

- = Number of formula units per unit cell
- = Molar mass of the compound (g/mol)
- = Avogadro's number (6.022×10^{23} mol⁻¹)
- = Volume of the unit cell (cm³)

The Anhydrous Phase (-MgCrO₄)

The anhydrous form of **magnesium chromate** crystallizes in the orthorhombic system under the Cmc₂m space group (No. 63)[1]. The structure is characterized by edge-sharing

octahedra and

tetrahedra, forming a rigid three-dimensional framework[1].

- Lattice Parameters:

Å,

Å,

Å[1].

- Unit Cell Volume (

):

cm³

.

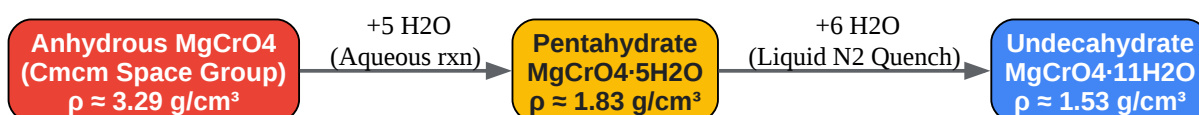
- : 4
- Calculated

:3.295 g/cm³

The Hydration Effect

Magnesium chromate is highly deliquescent and forms multiple hydrates, which drastically expand the unit cell and reduce the theoretical density.

- Pentahydrate (
): Adopts a triclinic P-1 space group. Water molecules coordinate with the
ions, expanding the lattice to a volume of roughly 417.8 Å
[1]. The theoretical density drops to approximately 1.83 g/cm³.
- Undecahydrate (
): Discovered by quenching aqueous solutions in liquid nitrogen, this phase is isostructural with the mineral meridianiite[2]. It possesses a massive unit cell volume of 732.17 Å
[2]. The theoretical density plummets to 1.535 g/cm³. The chromate ion alters the electron density, weakening the interpolyhedral hydrogen-bond network and inflating the unit cell[2].



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Caption: Hydration-dependent structural transformations and density shifts in MgCrO₄.

The Discrepancy Paradox: Experimental vs. Theoretical

When researchers consult commercial chemical databases, experimental density values for vary wildly. Some sources report a density of 2.86 g/cm³[3], while others report 4.18 g/cm³[4][5].

Causality of Discrepancies:

- Database Propagation Errors: The reported value of 4.18 g/cm³[4][5] is physically impossible for pure anhydrous

, as it exceeds the absolute crystallographic limit of 3.295 g/cm³. This is likely a legacy error in commercial safety data sheets (SDS), potentially confusing

with heavier chromates (e.g., Barium Chromate).

- Porosity and Bulk Density: Experimental values around 2.86 g/cm³[3] often represent bulk density or apparent density rather than true skeletal density. Micro-porosity, crystalline defects, and inter-particle voids trap air, lowering the measured mass-to-volume ratio.

- Spontaneous Hydration: Because

is highly hygroscopic, atmospheric moisture rapidly converts the surface of anhydrous powders into pentahydrates, lowering the overall experimental density of the bulk sample.

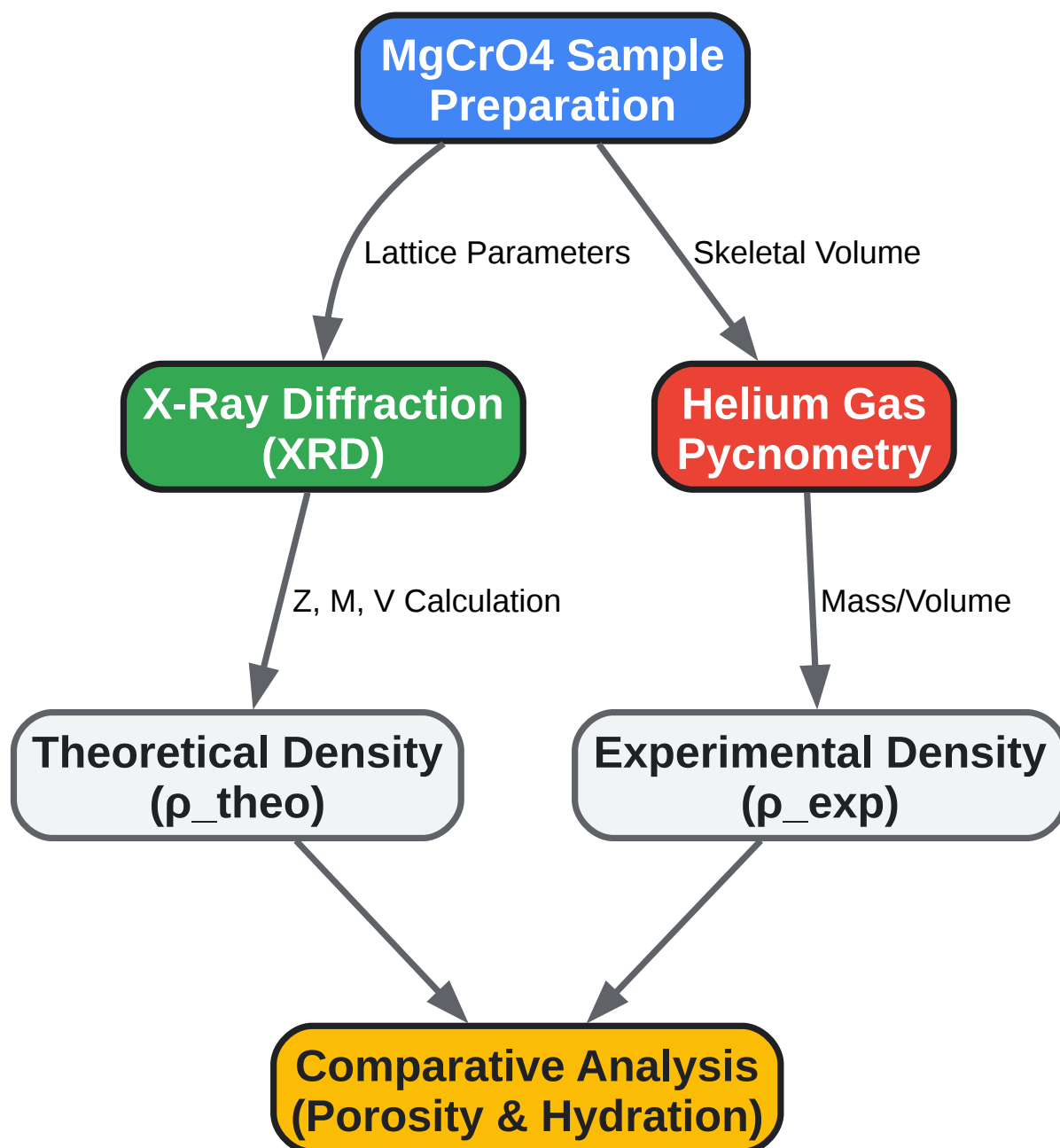
Quantitative Data Comparison

Hydration State	Space Group	Lattice Parameters (Å)	Theoretical Density (g/cm ³)	Reported Exp. Density (g/cm ³)
Anhydrous (-MgCrO ₄)	Cmcm (Orthorhombic)	a=5.497, b=8.368, c=6.147	3.295	2.86 - 4.18* (Disputed)
Pentahydrate	P-1 (Triclinic)	a=6.384, b=10.702, c=6.115	~1.830	~1.80 - 2.42
Undecahydrate	P-1 (Triclinic)	a=6.811, b=6.958, c=17.385	1.535	N/A (Cryogenic only)

*Note: Values exceeding 3.295 g/cm³ in commercial literature are crystallographically invalid for pure

Self-Validating Experimental Protocols

To resolve literature discrepancies, laboratories must employ a self-validating system combining Cryogenic XRD (to establish the theoretical baseline without moisture interference) and Helium Gas Pycnometry (to measure true experimental skeletal density).



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Caption: Workflow for validating theoretical vs. experimental density of MgCrO₄.

Protocol A: True Skeletal Density via Helium Pycnometry

Causality: Liquid displacement methods (Archimedes) fail for

due to its extreme water solubility (72 g/100 mL at 20°C)[3]. Helium gas is used because its minimal atomic radius allows it to penetrate microscopic pores, yielding the true skeletal volume rather than bulk volume.

- Desiccation: Place the sample in a vacuum oven at 150°C for 12 hours. Reasoning: Removes adsorbed surface water and forces the collapse of pentahydrate structures back to the anhydrous phase.
- Mass Measurement: Transfer the sample to a desiccator to cool. Weigh precisely on an analytical balance (g).
- Chamber Purging: Load the sample into the pycnometer. Run 10 purge cycles with ultra-high purity (99.999%) Helium. Reasoning: Purging displaces atmospheric nitrogen and oxygen trapped in the powder bed.
- Volume Acquisition: Pressurize the reference chamber, then expand the gas into the sample chamber. Calculate the sample volume using Boyle's Law based on the pressure drop.
- Density Calculation: Divide the exact mass by the pycnometer-derived skeletal volume.

Protocol B: Theoretical Density via Cryogenic XRD (Hydrate Analysis)

Causality: High-order hydrates like the undecahydrate undergo incongruent melting at room temperature[6]. To accurately measure their lattice parameters, cryogenic stabilization is mandatory.

- Synthesis by Quenching: Dissolve

in deionized water to ~30 wt% concentration. Flash-freeze the solution by dropping it directly into liquid nitrogen (-196°C)[2].

- Cryo-Mounting: Transfer the frozen polycrystalline mixture to an XRD cold stage pre-chilled to -80°C using dry ice pellets[7].

- Diffraction: Bombard the sample with Co K

radiation (

Å)[7]. Collect data from

to

.

- Rietveld Refinement: Use indexing software (e.g., DICVOL06) to extract the triclinic unit cell dimensions[2]. Calculate

using

and the expanded volume.

Conclusion

The true theoretical density of anhydrous **magnesium chromate** is 3.295 g/cm³. Experimental values found in commercial literature (often >4.0 g/cm³) are largely erroneous and should not be used in rigorous material calculations. When validating the density of

, researchers must account for its high deliquescence; the spontaneous formation of lower-density hydrates (1.83 g/cm³ to 1.53 g/cm³) will artificially suppress experimental density measurements unless strict desiccation and Helium pycnometry protocols are enforced.

References

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